molecular formula C14H20FN3O2 B2790330 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797536-06-1

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B2790330
CAS No.: 1797536-06-1
M. Wt: 281.331
InChI Key: XWSNIVTZBZDFJC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a urea derivative characterized by a 4-fluorophenyl group linked via a urea bridge to an ethyl chain terminating in a 4-hydroxypiperidine moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c15-11-1-3-12(4-2-11)17-14(20)16-7-10-18-8-5-13(19)6-9-18/h1-4,13,19H,5-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNIVTZBZDFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate carbamate.

    Piperidine Introduction: The intermediate is then reacted with 4-hydroxypiperidine in the presence of a base such as triethylamine to form the desired product.

    Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-Containing Ureas

  • Compound 19 : 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (LC-MS m/z 451 [M + H]+) .
    • Structural Differences : Incorporates a methyl-substituted pyrazole ring with a hydroxyethyl group instead of the hydroxypiperidine-ethyl chain.
    • Implications : The pyrazole ring may enhance planarity and π-π stacking, while the hydroxyethyl group offers moderate polarity.
  • Compound 23: 1-(3-(Cyanomethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea . Structural Differences: Features a cyanomethyl group on the pyrazole, introducing strong electron-withdrawing effects. Implications: The nitrile group may reduce solubility but improve metabolic stability compared to the hydroxypiperidine moiety.

Piperidine/Sulfonyl-Modified Ureas

  • Compound 14: 1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea . Structural Differences: Contains a trifluoromethyl group on the pyrazole and a hydroxyethylphenyl substituent.
  • Compound in : 1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea .
    • Structural Differences : Replaces hydroxypiperidine with a sulfonyl-piperidine group.
    • Implications : The sulfonyl group increases acidity and may alter binding kinetics through stronger electrostatic interactions.

Hydroxypiperidine vs. Other Cyclic Amines

  • Compound 16 : 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .
    • Structural Differences : Utilizes a hydroxypiperidine linked to a ketone rather than a urea backbone.
    • Implications : The hydroxypiperidine here may improve solubility, but the ketone reduces hydrogen-bonding capacity compared to urea.
  • Compound 4g: 1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea . Structural Differences: Features an azetidinone (4-membered lactam) ring instead of hydroxypiperidine. Implications: The strained azetidinone ring may increase reactivity but reduce metabolic stability.

Implications for Drug Design

  • Hydroxypiperidine Advantage: The target compound’s hydroxypiperidine group likely improves solubility and target engagement through hydrogen bonding, a critical advantage over sulfonyl or cyano-substituted analogs .
  • Pyrazole vs. Piperidine Scaffolds : Pyrazole-containing derivatives (e.g., Compound 19) may offer better planarity for binding but lack the solubilizing effects of hydroxypiperidine .
  • Electron-Withdrawing Groups: Compounds with trifluoromethyl or cyano groups (e.g., Compounds 14, 23) prioritize metabolic stability over solubility, making them suitable for targets requiring prolonged exposure .

Q & A

Basic: What are the key steps in synthesizing 1-(4-Fluorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step sequence:

  • Step 1: Formation of the 4-hydroxypiperidine intermediate via nucleophilic substitution or reductive amination .
  • Step 2: Coupling the fluorophenyl moiety using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt) under inert atmosphere .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Optimization Factors:

  • Temperature: Maintain ≤0°C during coupling to minimize side reactions .
  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts: Palladium on carbon may accelerate hydrogenation steps for intermediates .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Verify urea NH signals (δ 5.5–6.5 ppm) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
    • IR: Confirm urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹) .
  • Chromatography:
    • HPLC: Purity >95% using a C18 column (acetonitrile/water mobile phase) .
  • Thermal Analysis: Melting point consistency (±2°C) indicates crystallinity .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Answer:

  • Key Modifications:
    • Fluorophenyl Group: Replace with chlorophenyl to assess halogen effects on target binding .
    • Hydroxypiperidine: Substitute with morpholine to evaluate hydrogen-bonding interactions .
  • Methodology:
    • In Vitro Assays: Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization .
    • Computational Docking: Compare binding affinities of substituents via molecular dynamics simulations (e.g., AutoDock Vina) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Step 1: Validate assay conditions (e.g., pH, co-solvents) to ensure reproducibility .
  • Step 2: Cross-reference purity data (HPLC, LC-MS) to rule out batch variability .
  • Step 3: Conduct dose-response curves (IC50/EC50) to confirm potency thresholds .
  • Case Study: Discrepancies in enzyme inhibition may arise from differences in protein isoforms or post-translational modifications .

Basic: What structural features of this compound suggest potential pharmacological applications?

Answer:

  • Urea Core: Facilitates hydrogen bonding with serine/threonine kinases or GPCRs .
  • 4-Hydroxypiperidine: Enhances solubility and modulates blood-brain barrier penetration .
  • Fluorophenyl Group: Improves metabolic stability and target selectivity via hydrophobic interactions .

Advanced: What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Answer:

  • Cell-Based Assays:
    • Apoptosis: Caspase-3/7 activation in cancer cell lines (e.g., HCT-116) .
    • Receptor Binding: Radioligand displacement assays for GPCR targets (e.g., β2-adrenergic receptor) .
  • Enzyme Inhibition: Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Answer:

  • Tools: Use Schrödinger’s ADMET Predictor or CypReact for cytochrome P450 metabolism forecasts .
  • Parameters:
    • LogP: Optimal range 1–3 for balanced solubility/permeability .
    • Metabolite Identification: Simulate Phase I/II reactions (e.g., hydroxylation, glucuronidation) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE: Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal: Neutralize urea byproducts with dilute HCl before disposal .

Advanced: What ethical considerations apply to in vitro vs. in vivo studies of this compound?

Answer:

  • In Vitro: Follow institutional guidelines for cell line authentication (e.g., STR profiling) to ensure reproducibility .
  • In Vivo: Adhere to ARRIVE 2.0 guidelines for animal welfare, including dose-limiting toxicity studies .
  • Regulatory Compliance: Document non-FDA status for research-use-only compounds to avoid misrepresentation .

Advanced: How can crystallography data aid in understanding this compound’s mechanism of action?

Answer:

  • X-ray Diffraction: Resolve 3D conformation of the hydroxypiperidine ring to identify bioactive conformers .
  • Electron Density Maps: Map hydrogen-bonding networks between the urea group and target proteins (e.g., kinase ATP-binding pockets) .

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